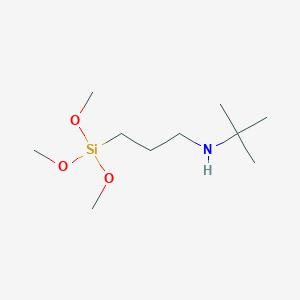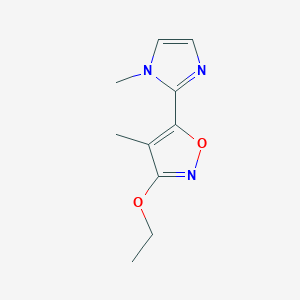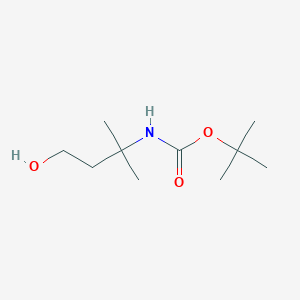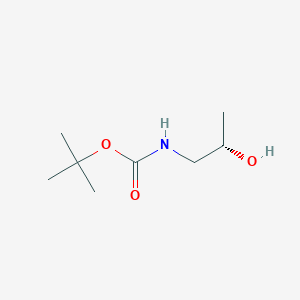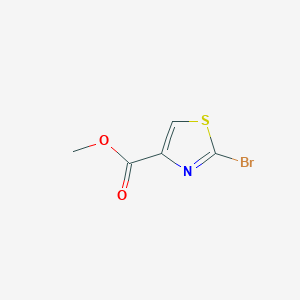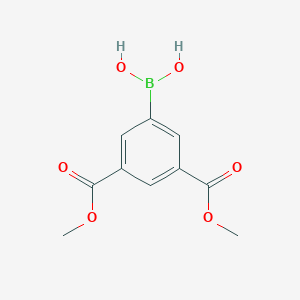
(3,5-Bis(methoxycarbonyl)phenyl)boronic acid
説明
“(3,5-Bis(methoxycarbonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C10H11BO6 . It is a solid substance at room temperature . This compound is used in the synthesis of 3,4-disubstituted coumarins via Pd-Catalyzed site-selective cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of “(3,5-Bis(methoxycarbonyl)phenyl)boronic acid” is represented by the InChI code 1S/C10H11BO6/c1-16-9(12)6-3-7(10(13)17-2)5-8(4-6)11(14)15/h3-5,14-15H,1-2H3 . This indicates that the molecule consists of a phenyl ring substituted at the 3 and 5 positions with methoxycarbonyl groups and a boronic acid group .
Chemical Reactions Analysis
“(3,5-Bis(methoxycarbonyl)phenyl)boronic acid” is employed in the synthesis of 3,4-disubstituted coumarins via Pd-Catalyzed site-selective cross-coupling reactions . The specific chemical reactions involving this compound are not detailed in the search results.
Physical And Chemical Properties Analysis
“(3,5-Bis(methoxycarbonyl)phenyl)boronic acid” has a molecular weight of 238.00 g/mol . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 238.0648682 g/mol . The topological polar surface area of the compound is 93.1 Ų .
科学的研究の応用
Synthesis of 3,4-Disubstituted Coumarins
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
“3,5-Bis(methoxycarbonyl)phenylboronic acid” is used in the synthesis of 3,4-disubstituted coumarins . Coumarins are a class of phenolic substances found in many plants. They have a wide range of biological activities and are used in the pharmaceutical industry as anti-coagulants, anti-cancer agents, and anti-HIV agents.
Detailed Description of the Methods of Application or Experimental Procedures
The compound is used in Pd-Catalyzed site-selective cross-coupling reactions . In this process, the boronic acid acts as a source of boron, which forms a complex with a palladium catalyst. This complex then reacts with a suitable partner to form a new carbon-carbon bond, leading to the formation of the coumarin structure.
Thorough Summary of the Results or Outcomes Obtained
The use of “3,5-Bis(methoxycarbonyl)phenylboronic acid” in this reaction allows for the selective formation of 3,4-disubstituted coumarins . The exact yield and other quantitative data would depend on the specific reaction conditions and the partners used in the cross-coupling reaction.
However, boronic acids in general, including “3,5-Bis(methoxycarbonyl)phenylboronic acid”, are known to be useful in various fields of scientific research. They are often used in:
- Suzuki-Miyaura cross-coupling reactions : This is a type of palladium-catalyzed cross-coupling reaction used to synthesize biaryl compounds, which are common structural motifs in pharmaceuticals and organic materials .
- Sensor development : Boronic acids can bind to diols in a reversible manner, making them useful in the development of sensors for sugars and other diol-containing substances .
- Drug discovery : Boronic acids are used in the synthesis of a variety of pharmaceuticals. For example, bortezomib, a boronic acid-based drug, is used in the treatment of multiple myeloma .
- Suzuki-Miyaura cross-coupling reactions : This is a type of palladium-catalyzed cross-coupling reaction used to synthesize biaryl compounds, which are common structural motifs in pharmaceuticals and organic materials .
- Sensor development : Boronic acids can bind to diols in a reversible manner, making them useful in the development of sensors for sugars and other diol-containing substances .
- Drug discovery : Boronic acids are used in the synthesis of a variety of pharmaceuticals. For example, bortezomib, a boronic acid-based drug, is used in the treatment of multiple myeloma .
Safety And Hazards
“(3,5-Bis(methoxycarbonyl)phenyl)boronic acid” is associated with certain hazards. It has been classified with the signal word “Warning” and is associated with hazard statements H315, H319, and H335 . These statements indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .
特性
IUPAC Name |
[3,5-bis(methoxycarbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BO6/c1-16-9(12)6-3-7(10(13)17-2)5-8(4-6)11(14)15/h3-5,14-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJWFDLAZSVCJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)C(=O)OC)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90598385 | |
| Record name | [3,5-Bis(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Bis(methoxycarbonyl)phenyl)boronic acid | |
CAS RN |
177735-55-6 | |
| Record name | [3,5-Bis(methoxycarbonyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90598385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Bis(methoxycarbonyl)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[2.2.1]heptane-2-carboxylic acid, methyl ester, (1S-exo)-(9CI)](/img/structure/B71040.png)



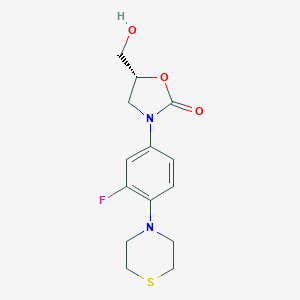
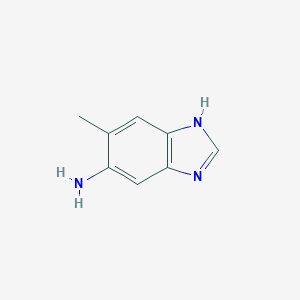
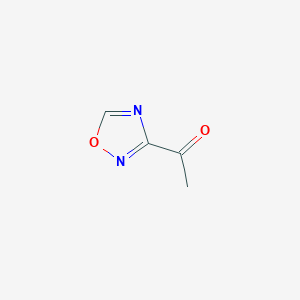
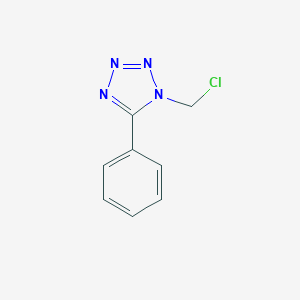
![1-([1,3]Oxazolo[4,5-b]pyridin-2-yl)ethanone](/img/structure/B71068.png)
